Zidovudine monophosphate

Vue d'ensemble

Description

Le monophosphate de zidovudine est un analogue nucléosidique inhibiteur de la transcriptase inverse (ITIN) utilisé principalement dans le traitement des infections à VIH. Il s’agit d’un dérivé phosphorylé de la zidovudine, qui a été le premier médicament antirétroviral approuvé pour le traitement du VIH/SIDA. Le monophosphate de zidovudine est connu pour sa capacité à inhiber la réplication du VIH en interférant avec l’enzyme transcriptase inverse virale .

Applications De Recherche Scientifique

Antiviral Activity

Zidovudine monophosphate exhibits a broad spectrum of antiviral activity against various retroviruses:

- HIV : It has been shown to be effective against multiple strains of HIV, demonstrating significant reductions in viral load when administered promptly after exposure .

- Other Retroviruses : Efficacy has also been noted against Rauscher murine leukemia virus and feline leukemia virus in animal models .

Combination Therapies

Research has focused on combining AZTMP with other antiviral agents to enhance efficacy:

- Hybrid Compounds : Studies have explored AZTMP-based hybrids that target multiple pathways in viral replication, showing improved anti-HIV activity compared to single agents .

- Prodrugs : Investigations into prodrugs incorporating AZTMP have demonstrated enhanced stability and bioavailability, making them potential candidates for clinical use .

Pregnancy and Vertical Transmission

AZTMP has been studied for its role in reducing vertical transmission of HIV from mother to child during pregnancy. Administering zidovudine during pregnancy significantly lowers the risk of transmission, highlighting its importance in maternal health strategies .

Efficacy in Clinical Settings

Several clinical studies have reported on the effectiveness of zidovudine and its monophosphate form:

- Study on Pregnant Women : A study indicated that zidovudine therapy during pregnancy reduced HIV transmission rates to infants significantly .

- In Vitro Studies : Research demonstrated that AZTMP showed comparable efficacy to other nucleoside analogs in inhibiting HIV replication in vitro, suggesting its potential as a viable therapeutic option .

Data Tables

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 0.6 | Effective against HIV-1 |

| Tenofovir | 1.2 | Standard comparator |

| Hybrid Compound | 0.9 | Enhanced activity observed |

Mécanisme D'action

Le mécanisme d’action du monophosphate de zidovudine implique sa conversion en forme triphosphate active au sein de la cellule hôte. Le triphosphate de zidovudine entre en compétition avec le substrat naturel, le désoxythymidine triphosphate, pour l’incorporation dans l’ADN viral par l’enzyme transcriptase inverse. Une fois incorporé, il agit comme un terminateur de chaîne, empêchant l’élongation ultérieure de l’ADN viral et inhibant ainsi la réplication virale .

Composés similaires :

- Monophosphate de lamivudine

- Monophosphate de stavudine

- Monophosphate de didanosine

Comparaison :

- Monophosphate de zidovudine contre monophosphate de lamivudine : Les deux sont des ITIN, mais le monophosphate de zidovudine a une affinité plus élevée pour l’enzyme transcriptase inverse et est plus efficace pour prévenir la transmission mère-enfant du VIH.

- Monophosphate de zidovudine contre monophosphate de stavudine : Le monophosphate de zidovudine est moins toxique pour les mitochondries que le monophosphate de stavudine, ce qui en fait une option plus sûre pour un traitement à long terme.

- Monophosphate de zidovudine contre monophosphate de didanosine : Le monophosphate de zidovudine a un profil de résistance différent et est souvent utilisé en association avec le monophosphate de didanosine pour améliorer l’efficacité thérapeutique .

Analyse Biochimique

Biochemical Properties

Zidovudine monophosphate plays a crucial role in biochemical reactions related to the inhibition of HIV-1 replication. It is formed through the phosphorylation of zidovudine by cellular kinases. This compound interacts with several enzymes and proteins, including thymidine kinase, which catalyzes its formation from zidovudine. Additionally, this compound is further phosphorylated to zidovudine diphosphate and zidovudine triphosphate by thymidylate kinase and nucleoside diphosphate kinase, respectively. Zidovudine triphosphate is the active form that competes with the natural substrate, deoxythymidine triphosphate, for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Cellular Effects

This compound affects various types of cells and cellular processes. In HIV-1-infected cells, this compound and its phosphorylated derivatives inhibit the reverse transcription of viral RNA into DNA, thereby preventing the integration of viral DNA into the host genome. This inhibition disrupts viral replication and reduces viral load. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the synthesis of viral DNA and inducing cellular stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to zidovudine triphosphate, which acts as a competitive inhibitor of the viral reverse transcriptase enzyme. Zidovudine triphosphate binds to the active site of reverse transcriptase, preventing the incorporation of deoxythymidine triphosphate into the growing viral DNA chain. This results in chain termination and inhibition of viral replication. Additionally, this compound and its derivatives may interact with other cellular enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can be degraded by cellular phosphatases. Long-term exposure to this compound and its derivatives may lead to the development of resistance in HIV-1-infected cells, as well as potential toxic effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits viral replication and reduces viral load. At higher doses, this compound and its derivatives may cause toxic effects, including mitochondrial dysfunction, myopathy, and hematological abnormalities. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its phosphorylation to zidovudine diphosphate and zidovudine triphosphate. These phosphorylated derivatives are essential for the inhibition of viral replication. This compound interacts with enzymes such as thymidine kinase, thymidylate kinase, and nucleoside diphosphate kinase, which regulate its formation and further phosphorylation. Additionally, this compound may affect metabolic flux and metabolite levels by competing with natural substrates for enzyme binding .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated by cellular kinases. This compound can also interact with binding proteins that facilitate its transport and localization within specific cellular compartments. The distribution of this compound within cells and tissues is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it undergoes further phosphorylation to zidovudine diphosphate and zidovudine triphosphate. These phosphorylated derivatives may also be transported into the nucleus, where they exert their antiviral effects by inhibiting viral reverse transcription. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du monophosphate de zidovudine implique généralement la phosphorylation de la zidovudine. Une méthode courante utilise la thymidine comme matière première, qui subit une série de réactions pour introduire le groupe azido puis le groupe phosphate. Le processus implique :

- Le mésylate est ensuite mis à réagir avec de l’azoture de lithium dans le diméthylformamide pour introduire le groupe azido.

- L’étape finale implique la phosphorylation de l’intermédiaire azido à l’aide d’agents phosphorylants tels que l’oxychlorure de phosphore en présence d’une base .

Thymidine : est traitée avec du chlorure de thionyle dans la N-méthylpyrrolidone à basse température (5-10 °C) pour former un intermédiaire mésylate.

Méthodes de production industrielle : La production industrielle du monophosphate de zidovudine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) et la recristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le monophosphate de zidovudine subit plusieurs types de réactions chimiques, notamment :

Phosphorylation : Conversion en dérivés diphosphate et triphosphate par des kinases cellulaires.

Hydrolyse : Dégradation de la liaison ester phosphate en conditions acides ou enzymatiques.

Oxydation et réduction : Réactions redox potentielles impliquant le groupe azido.

Réactifs et conditions courants :

Phosphorylation : La thymidylate kinase et la nucléoside diphosphate kinase sont des enzymes courantes impliquées dans le processus de phosphorylation.

Hydrolyse : Des conditions acides ou enzymatiques facilitent l’hydrolyse de la liaison ester phosphate.

Principaux produits :

Diphosphate de zidovudine : Formé par l’action de la thymidylate kinase.

Triphosphate de zidovudine : Formé par l’action de la nucléoside diphosphate kinase.

4. Applications de la recherche scientifique

Le monophosphate de zidovudine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l’étude des analogues nucléosidiques et de leurs interactions avec les enzymes.

Biologie : Etudié pour son rôle dans l’inhibition de la réplication virale et ses effets sur les processus cellulaires.

Médecine : Largement utilisé dans le développement de thérapies antirétrovirales contre le VIH/SIDA. Il est également étudié pour son utilisation potentielle dans des thérapies combinées pour surmonter la résistance aux médicaments.

Comparaison Avec Des Composés Similaires

- Lamivudine Monophosphate

- Stavudine Monophosphate

- Didanosine Monophosphate

Comparison:

- Zidovudine Monophosphate vs. Lamivudine Monophosphate: Both are NRTIs, but this compound has a higher affinity for the reverse transcriptase enzyme and is more effective in preventing mother-to-child transmission of HIV.

- This compound vs. Stavudine Monophosphate: this compound is less toxic to the mitochondria compared to stavudine monophosphate, making it a safer option for long-term therapy.

- This compound vs. Didanosine Monophosphate: this compound has a different resistance profile and is often used in combination with didanosine monophosphate to enhance therapeutic efficacy .

Activité Biologique

Zidovudine monophosphate (Zidovudine-MP or AZTMP) is an important active metabolite of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

This compound is phosphorylated within the cell to its active triphosphate form (AZT-TP), which competes with thymidine triphosphate for incorporation into viral DNA during reverse transcription. The incorporation of AZT-TP leads to chain termination, effectively halting viral replication. The specific mechanisms include:

- Chain Termination : AZTMP acts as a substrate for HIV reverse transcriptase, leading to premature termination of the growing viral DNA strand.

- Competitive Inhibition : AZT-TP competes with natural substrates, thereby inhibiting the enzyme's activity.

The phosphorylation pathway involves several key enzymes:

- Thymidine Kinase : Converts AZT to AZTMP.

- Thymidylate Kinase : Further phosphorylates AZTMP to AZT-DP and then to AZT-TP, the active form responsible for antiviral activity .

Pharmacokinetics

The pharmacokinetics of zidovudine and its metabolites have been studied extensively. In a study involving HIV-infected pregnant women, the concentrations of this compound and triphosphate were measured in both maternal and cord blood:

| Compound | Maternal Concentration (fmol/10^6 cells) | Cord Blood Concentration (fmol/10^6 cells) |

|---|---|---|

| This compound | 1556 | 1464 |

| Zidovudine Triphosphate | 67 | 70 |

These results indicate that zidovudine is effectively phosphorylated in vivo, contributing to its antiviral efficacy and explaining its success in reducing vertical transmission of HIV .

Clinical Efficacy

This compound has demonstrated significant antiviral activity against HIV. Clinical studies have shown that early initiation of zidovudine therapy can lead to complete resolution of infections in animal models. In humans, zidovudine has been effective in reducing the risk of mother-to-child transmission of HIV when administered during pregnancy .

Case Studies

- Vertical Transmission Reduction : A clinical trial involving 28 pregnant women showed that higher levels of intracellular zidovudine triphosphate correlated with lower maternal clearance rates and effective prevention of vertical transmission .

- Resistance Development : Long-term use of zidovudine has been associated with the development of resistance mutations in HIV. Studies have identified mutations such as A360V that enhance the excision activity of reverse transcriptase, allowing the virus to evade the effects of AZTMP .

Adverse Effects

While zidovudine is effective, it can induce side effects such as anemia due to its impact on bone marrow function. Monitoring for hematological toxicity is essential during treatment .

Propriétés

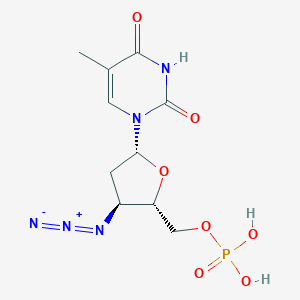

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFWQOKDSPDILA-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183855 | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-85-2 | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zidovudine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIDOVUDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.